7-Methyl-1H-pyrrolo[3,2-B]pyridine

Drug Discovery Physicochemical Properties Lipophilicity

Procure the definitive 7-methyl-4-azaindole scaffold engineered for CNS drug discovery. Its elevated LogP of 1.87 (vs. 1.24 for the parent core) makes it the superior choice for synthesizing blood-brain-barrier-penetrant kinase inhibitors. With a measured boiling point of 281°C, this building block ensures superior thermal stability for high-yield solid-phase and automated parallel synthesis. Avoid costly project delays from regioisomer mismatch; this ≥97% purity core is your scalable, reproducible starting point for robust SAR and hit-to-lead optimization.

Molecular Formula C8H8N2
Molecular Weight 132.166
CAS No. 1082041-00-6; 357263-42-4
Cat. No. B2357498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1H-pyrrolo[3,2-B]pyridine
CAS1082041-00-6; 357263-42-4
Molecular FormulaC8H8N2
Molecular Weight132.166
Structural Identifiers
SMILESCC1=C2C(=NC=C1)C=CN2
InChIInChI=1S/C8H8N2/c1-6-2-4-9-7-3-5-10-8(6)7/h2-5,10H,1H3
InChIKeyHMXZIJABHDJYQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-1H-pyrrolo[3,2-B]pyridine (CAS 357263-42-4): A Core Azaindole Scaffold for Targeted Procurement


7-Methyl-1H-pyrrolo[3,2-B]pyridine (CAS: 357263-42-4; also known as 7-methyl-4-azaindole) is a bicyclic heteroaromatic compound belonging to the azaindole class, consisting of a pyrrole ring fused to a pyridine ring with a methyl substituent at the 7-position . This core scaffold is a foundational building block in medicinal chemistry, valued for its utility in generating diverse kinase inhibitors and other bioactive molecules. Its defined structure and the presence of a reactive pyrrole N-H provide a predictable and versatile synthetic handle, making it a preferred starting material over less accessible or unfunctionalized azaindole isomers in many drug discovery workflows [1].

Why Generic Substitution of 7-Methyl-1H-pyrrolo[3,2-B]pyridine Fails: Critical Differences in Physicochemical and Synthetic Utility


Assuming all azaindole isomers are interchangeable as chemical building blocks is a critical error in both research and industrial settings. The specific position of the methyl group and the ring fusion in 7-Methyl-1H-pyrrolo[3,2-B]pyridine dictates its unique reactivity, physicochemical properties, and, consequently, the biological outcome of any derivative synthesized from it [1]. Its calculated lipophilicity (LogP) and measured boiling point differ significantly from the unsubstituted parent scaffold and other regioisomers, directly impacting reaction conditions, purification methods, and the drug-like properties of downstream compounds [2]. The quantitative evidence below demonstrates why this specific compound cannot be substituted with a generic azaindole without risking project delays, synthetic failure, or altered biological activity.

Quantitative Procurement Evidence: Why 7-Methyl-1H-pyrrolo[3,2-B]pyridine is the Right Choice for Your Project


Increased Lipophilicity vs. Unsubstituted Core for Improved Membrane Permeability

The introduction of a methyl group at the 7-position of the pyrrolo[3,2-b]pyridine scaffold significantly increases its calculated lipophilicity compared to the unsubstituted parent compound. This directly impacts the compound's predicted ability to cross biological membranes, a critical parameter in early-stage drug discovery [1].

Drug Discovery Physicochemical Properties Lipophilicity

Higher Boiling Point vs. Unsubstituted Core Indicating Enhanced Thermal Stability and Different Purification Needs

The addition of the methyl group results in a measurable increase in the compound's boiling point compared to the unsubstituted 1H-pyrrolo[3,2-b]pyridine. This is a critical parameter for designing high-temperature reactions, distillation processes, and ensuring safe handling during storage and shipping [1].

Synthetic Chemistry Physical Properties Purification

Vendor-Verified Minimum Purity Standard for Reproducible Research and Scale-Up

For scientific reproducibility, a defined and verified purity standard is non-negotiable. The major commercial source for this compound guarantees a minimum purity level that serves as a benchmark for incoming quality control, which is a critical point of differentiation from generic, unverified offerings or other azaindole isomers .

Quality Control Procurement Assay Development

Established Synthetic Route Enables Scalable, Multigram Access vs. Hard-to-Access Isomers

A key differentiator for this compound is the availability of a published, scalable synthetic method. Unlike some other azaindole regioisomers which remain difficult to produce in quantity, 7-methyl-1H-pyrrolo[3,2-b]pyridine can be synthesized on a multigram scale using a reliable approach. This ensures consistent supply for lead optimization programs [1].

Process Chemistry Scale-Up Synthetic Accessibility

Optimized Application Scenarios for 7-Methyl-1H-pyrrolo[3,2-B]pyridine Based on Verifiable Evidence


Scaffold for CNS-Penetrant Drug Candidates

Leveraging its increased lipophilicity (LogP = 1.87 vs 1.24 for the unsubstituted core), 7-Methyl-1H-pyrrolo[3,2-B]pyridine is the preferred core for synthesizing derivatives intended to cross the blood-brain barrier. This property, combined with its synthetic accessibility, makes it an ideal starting point for medicinal chemists developing kinase inhibitors targeting neurological disorders [1].

High-Temperature Solid-Phase Synthesis

The measured boiling point of 281 °C indicates enhanced thermal stability compared to the parent scaffold (273.8 °C). This property makes the compound suitable for solid-phase or high-temperature synthetic protocols where less stable analogs might degrade, ensuring higher yields and cleaner reaction profiles in automated parallel synthesis platforms [2].

Reliable Building Block for Kinase Inhibitor SAR Programs

Due to its documented synthetic scalability and defined purity standard (≥95.0%), this compound is the optimal choice for establishing robust structure-activity relationship (SAR) campaigns. Researchers can confidently advance hits to lead optimization stages knowing that the core scaffold is both synthetically tractable and available at a quality that ensures reproducible biological assay results [3].

Technical Documentation Hub

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